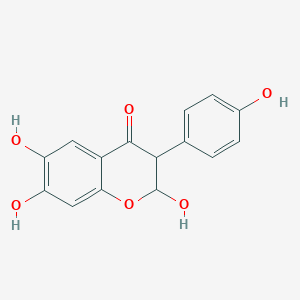

2,6,7,4'-Tetrahydroxyisoflavanone

説明

Structure

3D Structure

特性

分子式 |

C15H12O6 |

|---|---|

分子量 |

288.25 g/mol |

IUPAC名 |

2,6,7-trihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)13-14(19)9-5-10(17)11(18)6-12(9)21-15(13)20/h1-6,13,15-18,20H |

InChIキー |

CHAPEFQUHPSDAL-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C2C(OC3=CC(=C(C=C3C2=O)O)O)O)O |

製品の起源 |

United States |

Biosynthesis of 2,6,7,4 Tetrahydroxyisoflavanone in Plants

Precursor Pathways: Phenylpropanoid and Flavonoid Biosynthesis

The biosynthesis of isoflavonoids, including 2,6,7,4'-tetrahydroxyisoflavanone, is deeply rooted in the phenylpropanoid and flavonoid pathways. wikipedia.orgnih.gov The initial precursor for these pathways is the aromatic amino acid phenylalanine, which is synthesized via the shikimate pathway. nih.gov

The general phenylpropanoid pathway converts phenylalanine into p-coumaroyl-CoA through a series of three enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). nih.gov p-Coumaroyl-CoA then serves as a key entry point into the flavonoid biosynthesis pathway. researchgate.netnih.gov

Enzymatic Steps in this compound Formation

The formation of this compound from the precursors provided by the phenylpropanoid pathway involves a cascade of specific enzymatic reactions. These enzymes work in a coordinated manner to construct the characteristic isoflavonoid (B1168493) skeleton.

Chalcone (B49325) Synthase and Chalcone Isomerase Reactions Leading to Flavanones

The first committed step in flavonoid biosynthesis is catalyzed by chalcone synthase (CHS). researchgate.netnih.gov This enzyme condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone, specifically naringenin (B18129) chalcone. researchgate.netnih.gov

Following its synthesis, the chalcone is cyclized into a flavanone (B1672756) by the enzyme chalcone isomerase (CHI). nih.govwikipedia.org This reaction establishes the fundamental three-ring structure common to all flavonoids. wikipedia.org In the context of this compound biosynthesis, the specific flavanone precursor is liquiritigenin (B1674857) (4',7-dihydroxyflavanone). nih.gov

Role of Flavone (B191248) Synthase (FNS) and Flavanone 3-Hydroxylase (F3H) in Flavonoid Diversification

Once flavanones are formed, they can be directed into various branches of the flavonoid pathway, leading to a diverse array of compounds. Two key enzymes involved in this diversification are flavone synthase (FNS) and flavanone 3-hydroxylase (F3H).

FNS catalyzes the desaturation of the C-ring of flavanones to produce flavones. nih.govmdpi.com F3H, on the other hand, hydroxylates flavanones at the 3-position to yield dihydroflavonols. nih.govfrontiersin.org These dihydroflavonols are crucial intermediates for the biosynthesis of flavonols and anthocyanins. nih.govmdpi.com While not directly on the path to this compound, the activities of FNS and F3H represent important metabolic branch points that compete for the same flavanone substrates. nih.govnih.gov

2-Hydroxyisoflavanone (B8725905) Synthase (IFS) Activity and Regiospecificity

The key enzymatic step that defines the entry into the isoflavonoid pathway is catalyzed by 2-hydroxyisoflavanone synthase (IFS). nih.govfrontiersin.org This enzyme is a cytochrome P450-dependent monooxygenase that acts on flavanone substrates. nih.govnih.gov Specifically for the biosynthesis of this compound, IFS utilizes liquiritigenin as its substrate. nih.gov

The IFS-catalyzed reaction is a unique and complex transformation that involves a 1,2-aryl migration of the B-ring from the C2 to the C3 position of the flavanone skeleton, coupled with a hydroxylation at the C2 position. nih.govnih.gov This results in the formation of a 2-hydroxyisoflavanone intermediate. nih.gov The regiospecificity of IFS is critical, as it establishes the characteristic 3-phenylchroman skeleton of isoflavonoids. kegg.jp

The aryl migration catalyzed by IFS is a remarkable enzymatic feat. The proposed mechanism involves the abstraction of a hydrogen atom from the C3 position of the flavanone, followed by the migration of the B-ring to the resulting radical or cationic intermediate at C3. nih.gov This rearrangement is then followed by the hydroxylation at C2. nih.gov The precise mechanism and the role of specific amino acid residues within the active site of IFS are areas of active research, with studies suggesting the importance of certain residues in facilitating this complex rearrangement. uwa.edu.au

The final step to yield the stable isoflavone (B191592) is often a dehydration reaction catalyzed by 2-hydroxyisoflavanone dehydratase (HID), which removes the hydroxyl group at the C2 position. nih.govnih.govwikipedia.org

Downstream Metabolic Fates of this compound

Following its biosynthesis, this compound, like other 2-hydroxyisoflavanone intermediates, undergoes a series of enzymatic modifications that lead to the formation of stable isoflavones and a diverse array of subsequent flavonoid derivatives. These downstream pathways are crucial for producing the variety of isoflavonoids observed in leguminous plants, which play significant roles in plant defense and symbiotic interactions. bohrium.comdoaj.org The immediate and most critical metabolic step is a dehydration reaction, followed by various modifications such as glycosylation and methylation, which enhance the stability, solubility, and biological function of these compounds. frontiersin.org

2-Hydroxyisoflavanone Dehydratase (HID) Catalysis

The conversion of 2-hydroxyisoflavanones into isoflavones is catalyzed by the enzyme 2-hydroxyisoflavanone dehydratase (HID). nih.govfrontiersin.org This enzyme is responsible for the 1,2-elimination of a water molecule from the 2-hydroxyisoflavanone skeleton, a crucial step in the isoflavonoid biosynthetic pathway. nih.govnih.gov Although this dehydration can occur spontaneously, the enzyme-catalyzed reaction is significantly faster, suggesting that the formation of isoflavones in plant cells is primarily an enzyme-dependent process. nih.gov

HID proteins are members of the large carboxylesterase family. nih.govnih.gov Site-directed mutagenesis studies on soybean HID have indicated that the characteristic oxyanion hole and catalytic triad, which are essential for esterase activity, are also crucial for the dehydratase function of this enzyme. nih.govnih.gov

The substrate specificity of HID can vary between different plant species, reflecting the specific isoflavonoid profiles of each plant. For instance, the HID from Glycyrrhiza echinata shows specificity for 2,7-dihydroxy-4'-methoxyisoflavanone, the precursor to formononetin. nih.govnih.gov In contrast, the HID from soybean (Glycine max) exhibits broader specificity, acting on both 4'-hydroxylated and 4'-methoxylated 2-hydroxyisoflavanones, which allows for the production of a wider range of isoflavones like daidzein (B1669772) and genistein (B1671435). nih.govnih.govwikipedia.org

| Enzyme | Function | Substrate(s) | Product(s) |

| 2-Hydroxyisoflavanone Dehydratase (HID) | Catalyzes the dehydration of 2-hydroxyisoflavanones | 2-Hydroxyisoflavanones (e.g., 2,7,4'-trihydroxyisoflavanone (B1247573), 2,5,7,4'-tetrahydroxyisoflavanone) | Isoflavones (e.g., Daidzein, Genistein) |

Formation of Isoflavones (e.g., Genistein, Daidzein) from 2,5,7,4'-Tetrahydroxyisoflavanone and 2,7,4'-Trihydroxyisoflavanone

The formation of the core isoflavone structures, such as daidzein and genistein, proceeds through the dehydration of their respective 2-hydroxyisoflavanone precursors.

Daidzein is formed from the precursor 2,7,4'-trihydroxyisoflavanone . nih.govwikipedia.org This reaction is catalyzed by 2-hydroxyisoflavanone dehydratase (HID), which removes a water molecule to create the characteristic double bond in the C-ring of the isoflavone structure. wikipedia.orgwikipedia.org The systematic name for this specific enzymatic activity is 2,7,4'-trihydroxyisoflavanone hydro-lyase (daidzein-forming). wikipedia.org

Genistein , on the other hand, is synthesized from 2,5,7,4'-tetrahydroxyisoflavanone . nih.gov Similar to daidzein formation, this process involves the enzymatic dehydration by HID to yield the stable genistein molecule. nih.gov While crude enzyme preparations from Glycyrrhiza echinata showed very low activity for converting 2,5,7,4'-tetrahydroxyisoflavanone to genistein, the broader substrate specificity of soybean HID allows for the efficient production of genistein. nih.gov

| Precursor Compound | Resulting Isoflavone |

| 2,7,4'-Trihydroxyisoflavanone | Daidzein |

| 2,5,7,4'-Tetrahydroxyisoflavanone | Genistein |

Further Modification to Glycoconjugates and Other Isoflavonoid Derivatives

Once the basic isoflavone aglycones like daidzein and genistein are formed, they undergo further enzymatic modifications, leading to a wide array of isoflavonoid derivatives. These modifications, primarily glycosylation and malonylation, play a crucial role in the stability, solubility, and transport of these compounds within the plant. frontiersin.orgresearchgate.net

Glycosylation is a common modification, where a sugar moiety is attached to the isoflavone, typically at the 7-O position. nih.govresearchgate.net This reaction is catalyzed by UDP-sugar-glycosyltransferases (UGTs). nih.gov The resulting isoflavone glycosides, such as daidzin (B1669773) (from daidzein) and genistin (B1671436) (from genistein), are more water-soluble and are the common forms in which isoflavones are stored in plant tissues, particularly in the vacuole. frontiersin.orgresearchgate.net

Following glycosylation, the sugar residue can be further modified, most commonly through malonylation . researchgate.netsoiaefrutta.com This involves the transfer of a malonyl group from malonyl-CoA to the isoflavone glucoside, often at the 6"-position of the glucose moiety. researchgate.net These malonylated glycoconjugates are major forms of isoflavonoids found in soybeans. researchgate.net

In addition to glycosylation and malonylation, isoflavones can be subject to other modifications such as hydroxylation and methylation, which contribute to the vast structural diversity of isoflavonoids in the plant kingdom. frontiersin.orgnih.gov For example, daidzein can be hydroxylated to form metabolites like 6,7,4'-trihydroxyisoflavone (B192597) and 7,3',4'-trihydroxyisoflavone. nih.govbiomolther.org These modifications can alter the biological activity of the parent isoflavone. nih.gov

| Modification | Enzyme Family | Function | Common Products |

| Glycosylation | UDP-sugar-glycosyltransferases (UGTs) | Attaches a sugar moiety to the isoflavone aglycone. nih.gov | Daidzin, Genistin |

| Malonylation | Malonyltransferases (MaTs) | Attaches a malonyl group to the isoflavone glycoside. frontiersin.orgresearchgate.net | Malonyldaidzin, Malonylgenistin |

| Hydroxylation | Cytochrome P450 monooxygenases | Adds hydroxyl groups to the isoflavone structure. nih.gov | 6,7,4'-Trihydroxyisoflavone, 5,7,3',4'-Tetrahydroxyisoflavone (Orobol) nih.govroehampton.ac.uk |

| Methylation | O-methyltransferases (OMTs) | Adds a methyl group to a hydroxyl group. mdpi.com | Formononetin, Biochanin A |

Genetic and Molecular Regulation of Isoflavanone Biosynthesis

Identification and Functional Characterization of Genes Encoding Biosynthetic Enzymes (e.g., IFS, HID)

The synthesis of the isoflavonoid (B1168493) skeleton from the flavonoid precursor, naringenin (B18129), is a critical control point and is catalyzed by a sequence of specific enzymes. The genes encoding these enzymes have been identified and characterized in several legume species.

The pivotal step is the conversion of a flavanone (B1672756) to a 2-hydroxyisoflavanone (B8725905), a reaction catalyzed by isoflavone (B191592) synthase (IFS). nih.gov IFS is a cytochrome P450 monooxygenase that facilitates the migration of the B-ring from the C-2 to the C-3 position of the flavanone's C-ring. nih.gov This enzymatic reaction is the defining step of the isoflavonoid pathway, diverting metabolic flux from the production of other flavonoids like flavonols and anthocyanins. nih.gov Following this, the unstable 2-hydroxyisoflavanone intermediate is dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to form the stable isoflavone. nih.govnih.gov While IFS has been extensively studied, HID is less characterized due to the instability of its substrate. nih.gov

In various legumes, these core enzymes are part of a larger enzymatic sequence that can further modify the isoflavone backbone. For instance, isoflavone reductase (IFR) and vestitone (B1219705) reductase (VR) are involved in the subsequent steps leading to the production of pterocarpan (B192222) phytoalexins, which are crucial for plant defense. nih.govgoogle.com The identification of the genes for these enzymes, such as IFS, HID, and IFR, has been crucial for understanding and engineering isoflavonoid production. nih.gov Studies in Trifolium species have shown a direct correlation between the genetic variations (polymorphism) in the IFS gene and the plant's isoflavone content, particularly formononetin, suggesting the gene can be a marker for selecting high-isoflavone genotypes. researchgate.net

Table 1: Key Enzymes in Isoflavanone (B1217009) Biosynthesis

| Enzyme | Abbreviation | Gene | Function | Citations |

| Isoflavone Synthase | IFS | IFS | Catalyzes the aryl migration of the B-ring from C-2 to C-3 on the flavanone core, forming a 2-hydroxyisoflavanone. It is a key entry-point enzyme for the isoflavonoid pathway. | nih.govnih.gov |

| 2-hydroxyisoflavanone Dehydratase | HID | HID | Catalyzes the dehydration of the unstable 2-hydroxyisoflavanone intermediate to form a stable isoflavone, such as genistein (B1671435) or daidzein (B1669772). | nih.govnih.gov |

| Isoflavone Reductase | IFR | IFR | A NADPH-dependent enzyme that reduces isoflavones in a subsequent step toward the formation of more complex isoflavonoids like pterocarpans. | nih.govgoogle.com |

| Vestitone Reductase | VR | VR | Involved in the biosynthetic pathway of pterocarpan phytoalexins, acting on intermediates downstream of isoflavone formation. | nih.govgoogle.com |

Transcriptional Regulation of Isoflavonoid Biosynthetic Genes and Pathways

The expression of isoflavonoid biosynthetic genes is intricately regulated by a network of transcription factors (TFs), which respond to both developmental cues and environmental stimuli. nih.gov This regulation ensures that isoflavones are produced in the correct tissues, at the appropriate times, and in response to signals such as pathogen attack or symbiotic interactions. nih.govfrontiersin.org

A primary regulatory mechanism involves a complex of proteins from the MYB, basic helix-loop-helix (bHLH), and WD40-repeat families, often referred to as the MBW complex. oup.com These transcription factors work in concert to activate the expression of structural genes in the flavonoid and isoflavonoid pathways. oup.com For example, in soybean, specific MYB transcription factors have been identified as direct regulators of key enzyme genes like Chalcone (B49325) Synthase (CHS) and IFS. nih.gov

Transcriptomic studies in various plants have revealed complex regulatory networks. In soybean, light signaling plays a role; blue light can activate receptors that lead to the release of transcription factors (GmSTF1/2), which in turn promote the expression of genes involved in isoflavonoid accumulation. nih.govresearchgate.net Furthermore, hormonal signals, including those from auxins, gibberellins, and abscisic acid, are known to modulate isoflavone biosynthesis. mdpi.com Post-transcriptional regulation also occurs, with microRNAs (miRNAs) identified as regulators of isoflavonoid biosynthesis in soybean by targeting the transcripts of key enzyme or transcription factor genes. nih.govfrontiersin.org

Table 2: Key Transcriptional Regulators of Isoflavonoid Biosynthesis

| Regulator Family | Specific Examples | Function | Citations |

| MYB | GmMYB12L, GmMYB12B2, LjMYB14 | Directly activate the promoters of biosynthetic genes such as CHS and IFS. They are often key determinants of pathway activation. | nih.govresearchgate.net |

| bHLH | - | Form a complex with MYB and WD40 proteins (MBW complex) to regulate late biosynthetic genes in the flavonoid pathway. | oup.com |

| WD40 | - | Acts as a protein scaffold, stabilizing the MBW transcription factor complex. | oup.com |

| Other TFs | GmSTF1/2, WRKY, NAC | Respond to various signals (e.g., light, stress) to modulate the expression of pathway genes, integrating environmental cues with metabolic output. | nih.govresearchgate.netmdpi.com |

| microRNAs (miRNAs) | Gma-miRNA393 | Act as post-transcriptional regulators, often by cleaving target mRNA of biosynthetic genes (e.g., GmHID1, GmIFS1) to fine-tune isoflavonoid levels. | nih.gov |

Distribution and Isolation of 2,6,7,4 Tetrahydroxyisoflavanone in Biological Systems

Natural Occurrence of Isoflavonoid (B1168493) Intermediates in Plant Species (e.g., Leguminosae)

Isoflavonoids are a class of secondary metabolites predominantly found in the plant family Leguminosae (Fabaceae), which includes important crops like soybean (Glycine max) and model legumes such as Medicago truncatula and Lotus japonicus. mdpi.comnih.govnih.gov These compounds play critical roles in plant defense as phytoalexins and in symbiotic relationships with nitrogen-fixing bacteria. nih.govresearchgate.net

While the biosynthesis of major isoflavones like genistein (B1671435) and daidzein (B1669772) is well-understood, the formation of isoflavones with a hydroxyl group at the C-6 position of the A-ring, such as 6,7,4'-trihydroxyisoflavone (B192597) and glycitein, follows a distinct but related pathway. encyclopedia.pubresearchgate.net The natural occurrence of 2,6,7,4'-tetrahydroxyisoflavanone is as a pivotal intermediate within this specific branch of isoflavonoid metabolism.

Research has shown that the introduction of the C-6 hydroxyl group occurs at the flavanone (B1672756) stage, prior to the formation of the isoflavonoid backbone. researchgate.net A specific enzyme, flavanone 6-hydroxylase (F6H), a cytochrome P450-dependent monooxygenase, catalyzes the conversion of a flavanone (like liquiritigenin) into a 6-hydroxyflavanone (B191495) (6,7,4'-trihydroxyflavanone). encyclopedia.pubresearchgate.net This 6-hydroxylated flavanone is then the substrate for the key enzyme of the isoflavonoid pathway, 2-hydroxyisoflavanone (B8725905) synthase (IFS or 2-HIS). nih.govresearchgate.net

The action of IFS on 6,7,4'-trihydroxyflavanone (B1264764) results in an aryl migration and hydroxylation at the C-2 position, producing the intermediate This compound . encyclopedia.pubresearchgate.net This biosynthetic step has been particularly studied in soybean (Glycine max), a plant known to accumulate 6-hydroxyisoflavones like glycitein. researchgate.net Therefore, the natural occurrence of this compound is established as an enzyme-bound or short-lived intermediate within the cells of leguminous plants that synthesize 6-hydroxyisoflavones.

Detection and Identification in Plant Extracts and Cell Cultures as a Biosynthetic Intermediate

The direct detection and isolation of this compound from plant extracts is exceedingly rare. Like other 2-hydroxyisoflavanones, it is an unstable intermediate that is rapidly converted to the corresponding isoflavone (B191592) by the action of another enzyme. encyclopedia.pubresearchgate.net This inherent instability means it does not accumulate to detectable levels in plant tissues.

Its presence and identity are primarily inferred from the functional characterization of the enzymes involved in its formation and conversion. The biosynthetic pathway is elucidated through a combination of techniques:

Enzymatic Assays: Using cloned and expressed enzymes in vitro, researchers can demonstrate the conversion of a specific substrate to a product. For instance, providing 6,7,4'-trihydroxyflavanone to purified 2-hydroxyisoflavanone synthase (IFS) would yield this compound. researchgate.net

Genetic Analysis: The identification and characterization of genes encoding the biosynthetic enzymes, such as Flavanone 6-hydroxylase (F6H), IFS, and 2-hydroxyisoflavanone dehydratase (HID), in plants like soybean provide strong genetic evidence for the existence of this pathway and its intermediates. encyclopedia.pubresearchgate.net

Metabolic Profiling: While the intermediate itself may not be detected, the presence of its direct precursor (6,7,4'-trihydroxyflavanone) and its direct product (6,7,4'-trihydroxyisoflavone) in a single biological system strongly implies its transient formation. nih.gov

The enzyme responsible for the subsequent step, 2-hydroxyisoflavanone dehydratase (HID), catalyzes the elimination of a water molecule from this compound to form a stable double bond, yielding the isoflavone 6,7,4'-trihydroxyisoflavone. nih.govencyclopedia.pub The efficiency of this enzymatic step contributes to the fleeting existence of the isoflavanone (B1217009) intermediate.

| Enzyme | Abbreviation | Function | Source Organism Example | Reference |

|---|---|---|---|---|

| Flavanone 6-hydroxylase | F6H | Catalyzes the hydroxylation of a flavanone at the C-6 position to produce 6,7,4'-trihydroxyflavanone. | Glycine max (Soybean) | researchgate.net |

| 2-Hydroxyisoflavanone Synthase | IFS / 2-HIS | Converts 6,7,4'-trihydroxyflavanone into this compound via aryl migration. | Glycine max (Soybean) | encyclopedia.pubresearchgate.net |

| 2-Hydroxyisoflavanone Dehydratase | HID | Dehydrates this compound to form the stable isoflavone 6,7,4'-trihydroxyisoflavone. | Glycine max (Soybean), Pueraria lobata | nih.govencyclopedia.pub |

Co-occurrence with Related Isoflavanone and Isoflavone Metabolites

Based on its position in the isoflavonoid biosynthetic grid, this compound is expected to co-occur within the same cells and tissues as a suite of related metabolites. The specific profile of these co-occurring compounds depends on the enzymatic machinery present in the particular plant species.

In a plant such as soybean (Glycine max), this compound would be found alongside:

Direct Precursors: The flavanone substrate, liquiritigenin (B1674857) (7,4'-dihydroxyflavanone), and its hydroxylated product, 6,7,4'-trihydroxyflavanone. encyclopedia.pubresearchgate.net

Direct Product: Its immediate dehydration product, 6,7,4'-trihydroxyisoflavone (also known as 6-hydroxydaidzein). encyclopedia.pubnih.gov

Downstream Products: Glycitein (7,4'-dihydroxy-6-methoxyisoflavone), which is formed from 6,7,4'-trihydroxyisoflavone via methylation catalyzed by an O-methyltransferase (OMT). encyclopedia.pub

Parallel Pathway Metabolites: Since the core flavonoid pathway branches out, this specific 6-hydroxy branch runs in parallel with the pathways for other major isoflavones. Therefore, it co-occurs with daidzein, genistein, and their respective biosynthetic precursors (e.g., 2,7,4'-trihydroxyisoflavanone (B1247573) and 2,5,7,4'-tetrahydroxyisoflavanone) and glycosylated forms (e.g., daidzin (B1669773), genistin (B1671436), glycitin). encyclopedia.pubmdpi.com

The detection of this family of related compounds in a single plant extract provides the biochemical context for the presence of this compound as a necessary, albeit transient, link in the metabolic chain.

| Compound Name | Metabolite Class | Relationship to 2,6,7,4'-THIF | Reference |

|---|---|---|---|

| Liquiritigenin | Flavanone | Upstream Precursor | encyclopedia.pub |

| 6,7,4'-Trihydroxyflavanone | Flavanone | Direct Precursor | researchgate.net |

| 6,7,4'-Trihydroxyisoflavone | Isoflavone | Direct Product | encyclopedia.pubnih.gov |

| Glycitein | Isoflavone | Downstream Product | encyclopedia.pub |

| Daidzein | Isoflavone | Parallel Pathway Product | mdpi.com |

| Genistein | Isoflavone | Parallel Pathway Product | researchgate.net |

| Glycitin | Isoflavone Glycoside | Downstream Conjugate | encyclopedia.pub |

Chemical Synthesis and Derivatization Approaches

Total Synthesis Strategies for Isoflavanones and Related Isoflavones

The total synthesis of isoflavonoids, including isoflavanones and their isoflavone (B191592) precursors, has been a subject of considerable interest for chemists. rsc.org A variety of synthetic strategies have been developed, ranging from classical condensation and rearrangement reactions to modern metal-catalyzed cross-coupling methods. rsc.org

Traditionally, isoflavones are synthesized from 2-hydroxydeoxybenzoin or chalcone (B49325) precursors. rsc.org The deoxybenzoin (B349326) route involves the introduction of an additional carbon atom to form the final C6-C3-C6 skeleton, followed by cyclization. rsc.org The biomimetic synthesis from chalcones proceeds through an oxidative rearrangement of the B-ring. rsc.org While many new strategies have emerged, established methods like the deoxybenzoin route, oxidative rearrangement of chalcones, and the Suzuki-Miyaura reaction are still commonly used for synthesizing complex isoflavones with additional functional groups. rsc.org

More recent advancements in isoflavone synthesis include the use of functionalized chromones as key intermediates. rsc.orgresearchgate.net Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions, have been employed to construct the isoflavone core from these precursors. rsc.orgresearchgate.net For instance, a divergent total synthesis of nine isoflavone natural products was achieved using the Suzuki-Miyaura coupling reaction as the key step, starting from 2,4,6-trihydroxyacetophenone. nih.govacs.org This strategy allowed for the efficient and versatile production of various isoflavone derivatives. nih.govacs.org

The synthesis of isoflavanones can be achieved through several methods, including the hydrogenation of the corresponding isoflavones or isoflavenes. rsc.org Racemic isoflavanones have also been synthesized via the reaction of a deoxybenzoin with paraformaldehyde and diethylamine. rsc.org Another approach involves the oxidation of isoflavans, which can be obtained through the reduction of pterocarpans. rsc.org

A summary of key synthetic strategies is presented below:

Table 1: Key Strategies in Isoflavonoid (B1168493) Synthesis| Strategy | Description | Key Intermediates/Reagents | Target Molecules |

|---|---|---|---|

| Deoxybenzoin Route | Introduction of a carbon unit to a 2-hydroxydeoxybenzoin followed by cyclization. rsc.org | 2-Hydroxydeoxybenzoin, Formylating/acylating agents | Isoflavones |

| Chalcone Rearrangement | Biomimetic oxidative rearrangement of a chalcone's B-ring. rsc.org | Chalcones | Isoflavones |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with a halide. nih.govacs.org | Iodochromones, Phenylboronic acids | Isoflavones |

| Isoflavanone (B1217009) Synthesis | Reduction of the C2-C3 double bond of an isoflavone. rsc.org | Isoflavones, H2/Catalyst | Isoflavanones |

Chemoenzymatic Synthesis of Isoflavonoid Intermediates

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to produce complex molecules with high selectivity and efficiency. mdpi.com This approach is particularly valuable for synthesizing isoflavonoid intermediates, leveraging the stereospecificity and regioselectivity of enzymes. mdpi.comnih.gov

The biosynthesis of isoflavonoids starts from the amino acid L-phenylalanine and proceeds through the phenylpropanoid pathway to form a C6-C3 core. nih.govfrontiersin.org Key enzymes in this pathway include isoflavone synthase (IFS), which catalyzes the conversion of a flavanone (B1672756) into a 2-hydroxyisoflavanone (B8725905), and 2-hydroxyisoflavanone dehydratase (HID/IFD), which subsequently forms the isoflavone. nih.govfrontiersin.orgfrontiersin.org The unstable intermediate, 2,7,4'-trihydroxyisoflavanone (B1247573), is dehydrated to daidzein (B1669772) or genistein (B1671435) either spontaneously or by HIDH. frontiersin.org

Researchers have engineered microorganisms like E. coli and yeast to produce isoflavonoids de novo. nih.govfrontiersin.org For example, the co-cultivation of an E. coli strain producing naringenin (B18129) with a yeast strain expressing IFS resulted in the production of genistein. nih.govfrontiersin.org Such synthetic biology approaches allow for the production of specific isoflavonoid intermediates that can be further modified chemically.

A notable chemoenzymatic strategy involves the use of lipases for regioselective modifications. For instance, a two-step protocol for the malonylation of flavonoid glycosides has been developed, which uses lipase (B570770) from Candida antarctica for the regioselective introduction of a benzylmalonyl group, followed by a chemical debenzylation step. nih.gov This highlights how enzymes can be integrated into synthetic routes to achieve specific transformations that are challenging to accomplish with purely chemical methods. nih.gov The use of enzymes can also provide access to enantioenriched intermediates for the synthesis of chiral natural products. nih.gov

Development of Synthetic Analogs for Pathway Elucidation and Enzyme Specificity Studies

The synthesis of isoflavonoid analogs is crucial for understanding their biosynthetic pathways and for studying the specificity of the enzymes involved. nih.gov By creating and testing structural variants of natural substrates, researchers can probe the structure-function relationships of biosynthetic enzymes. nih.gov

Synthetic analogs of isoflavones have been developed to explore their therapeutic potential and to serve as lead compounds for drug discovery. nih.govnih.gov For example, a series of isoflavone derivatives were synthesized and evaluated for their potential as therapeutic agents for transthyretin (TTR) amyloidosis, with millexatin F showing promising results. nih.gov The synthesis of these analogs often involves late-stage functionalization of the A-, B-, and C-rings of the isoflavone scaffold. nih.gov

Furthermore, chemoenzymatic synthesis provides a powerful tool for accessing biosynthetic intermediates that are otherwise difficult to isolate. nih.gov These synthetically produced intermediates can then be used in enzymatic assays to characterize poorly understood enzymes and to verify proposed biosynthetic pathways. nih.gov This approach serves as an alternative to genetic methods for pathway investigation. nih.gov The development of synthetic analogs of substrates for enzymes in the folic acid pathway has been used to study binding contributions to various enzymes. nih.gov This principle is applicable to the isoflavonoid field, where synthetic analogs of intermediates like 2,6,7,4'-tetrahydroxyisoflavanone can be used to study the substrate specificity of enzymes such as reductases and transferases involved in downstream modifications.

The ability to synthesize a diverse range of isoflavonoid analogs through both chemical and chemoenzymatic methods is essential for advancing our knowledge of isoflavonoid biosynthesis and for harnessing their potential applications. researchgate.net

Ecophysiological Significance and Biotechnological Applications of Isoflavonoid Pathways

Role of Isoflavonoids in Plant-Environment Interactions

Isoflavonoids, which are primarily found in leguminous plants, are key players in the intricate relationships between plants and their surrounding environment. nih.govresearchgate.net They function as critical signaling molecules and defense compounds, influencing interactions with both beneficial and harmful organisms. frontiersin.orgfrontiersin.orgnih.gov The production and accumulation of these compounds can be triggered by various environmental cues, including microbial infections and nutrient deficiencies. frontiersin.orgnih.gov

Phytoalexin Function in Plant Defense Against Pathogens

When plants are under attack from pathogens like fungi or bacteria, they ramp up their defense mechanisms, a key part of which is the production of phytoalexins. wikipedia.orgnih.gov Isoflavonoids are a major class of these antimicrobial compounds. nih.govfrontiersin.orgfrontiersin.org They act as toxins to invading organisms by disrupting their cell walls, hindering their maturation, interfering with their metabolism, or preventing their reproduction. wikipedia.org The importance of these compounds in plant defense is highlighted by the fact that when their production is blocked, the plant becomes more susceptible to infection. wikipedia.org

Research has shown that specific isoflavonoids play a direct role in protecting plants. For instance, in soybeans, the isoflavonoid (B1168493) glyceollin (B191339) is produced in response to the fungal pathogen Phytophthora sojae and has been shown to inhibit its growth. frontiersin.org Similarly, medicarpin, an isoflavonoid found in alfalfa, provides resistance against the fungal pathogen Phoma medicaginis. frontiersin.orgnih.gov The production of these defensive compounds is a clear example of how the isoflavonoid pathway, involving precursors like 2,6,7,4'-tetrahydroxyisoflavanone, contributes to plant survival.

Table 1: Examples of Isoflavonoid Phytoalexins and Their Target Pathogens

| Isoflavonoid | Plant Source | Target Pathogen(s) |

| Glyceollin | Soybean | Phytophthora sojae |

| Medicarpin | Alfalfa | Phoma medicaginis |

| Pisatin | Pea | Fungal pathogens |

| Phaseollin | French Bean | Fungal pathogens |

Signaling in Rhizobial Symbiosis and Nodulation

Legume roots release isoflavonoids into the soil, which act as signaling molecules to attract compatible rhizobia. nih.govnih.govbiorxiv.org These signals trigger the expression of nodulation (Nod) genes in the bacteria. nih.govnih.govyoutube.com The products of these genes, called Nod factors, in turn, signal back to the plant, initiating a series of developmental processes that lead to the formation of root nodules. nih.govmdpi.com Within these nodules, the rhizobia convert atmospheric nitrogen into a form that the plant can use.

Key isoflavonoids like daidzein (B1669772) and genistein (B1671435), which are derived from the same biosynthetic pathway as this compound, have been identified as potent inducers of Nod genes in various rhizobial strains. nih.govresearchgate.net Studies have demonstrated that reducing the production of these isoflavonoids in plant roots leads to a significant decrease in nodule formation, confirming their essential role in this symbiotic process. frontiersin.orgnih.gov The transport of these signaling molecules out of the root cells is facilitated by specific transporter proteins. nih.govbiorxiv.org

Metabolic Engineering for Enhanced Isoflavonoid Production

The significant roles of isoflavonoids in plant defense and symbiotic relationships, as well as their potential health benefits for humans, have made them a key target for metabolic engineering. The goal is to enhance their production in both their native plant species and in other organisms. frontiersin.orgnih.gov

Strategies for Modulating Biosynthetic Pathways in Host Plants

Scientists are exploring various strategies to increase the levels of beneficial isoflavonoids in plants. frontiersin.orgnih.gov One approach involves the overexpression of key enzymes in the isoflavonoid biosynthetic pathway. For example, increasing the expression of isoflavone (B191592) synthase (IFS), a critical enzyme that directs the metabolic flow towards isoflavonoid production, has been shown to boost the accumulation of these compounds in plants like alfalfa and soybean. nih.govoup.compsu.edu

Another strategy is to block competing metabolic pathways. For instance, by suppressing the gene for flavanone (B1672756) 3-hydroxylase (F3H), which diverts precursors away from isoflavonoid synthesis, researchers have successfully increased the levels of isoflavones in soybean seeds. nih.govpsu.edu Combining the activation of isoflavonoid-specific genes with the suppression of competing pathways has proven to be a particularly effective strategy for significantly enhancing isoflavone content. psu.edu

Furthermore, the introduction of regulatory genes, such as transcription factors, can simultaneously activate multiple genes within the isoflavonoid pathway, leading to a coordinated increase in production. nih.govfrontiersin.org These genetic manipulations hold the promise of developing crops with enhanced disease resistance and improved nutritional value. frontiersin.orgnih.gov

Table 2: Metabolic Engineering Strategies in Host Plants

| Strategy | Target Gene/Enzyme | Host Plant | Outcome |

| Overexpression | Isoflavone Synthase (IFS) | Alfalfa, Soybean | Increased isoflavone accumulation. nih.govoup.com |

| Gene Suppression | Flavanone 3-Hydroxylase (F3H) | Soybean | Increased isoflavone levels in seeds. nih.govpsu.edu |

| Combined Approach | IFS overexpression & F3H suppression | Soybean | Significantly higher isoflavone content. psu.edu |

| Transcription Factor Activation | MYB transcription factors | Soybean | Enhanced isoflavonoid biosynthesis. frontiersin.org |

Heterologous Production in Microbial Systems (e.g., Escherichia coli)

Producing isoflavonoids directly in their native plants can be challenging due to the complexity of plant metabolism and long growth cycles. Therefore, scientists have turned to microbial systems, such as the bacterium Escherichia coli, as "cell factories" for the heterologous production of these valuable compounds. nih.govfrontiersin.orgresearchgate.net E. coli offers several advantages, including rapid growth, simple genetic manipulation, and cost-effective production. mdpi.comnih.gov

The process involves introducing the genes encoding the necessary enzymes from the plant's isoflavonoid biosynthetic pathway into E. coli. nih.govnih.gov By assembling an artificial gene cluster, researchers have successfully engineered E. coli to produce isoflavonoid precursors like naringenin (B18129). nih.gov Further engineering, including the introduction of isoflavone synthase and other key enzymes, has enabled the production of specific isoflavones. researchgate.netnih.gov

However, challenges remain, such as ensuring the proper folding and function of plant enzymes in a bacterial host and optimizing the metabolic pathways to achieve high yields. mdpi.comresearchgate.netmdpi.com Ongoing research focuses on overcoming these hurdles through advanced synthetic biology and metabolic engineering techniques to create highly efficient microbial production platforms for isoflavonoids. nih.govfrontiersin.org

Analytical Methodologies for Isoflavanone Research

Chromatographic Techniques for Separation and Quantification of Isoflavanones and their Intermediates

Chromatographic methods are indispensable for isolating and quantifying isoflavanones and their precursors from plant extracts, biological fluids, and reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most prevalent techniques due to their high resolution, sensitivity, and applicability to a wide range of polar compounds. anjs.edu.iqresearchgate.net

Reversed-phase (RP) chromatography is the predominant mode used for the separation of isoflavanones. anjs.edu.iqresearchgate.net In this setup, a nonpolar stationary phase, typically a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. azom.commdpi.com The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, usually acidified with a small percentage of formic or acetic acid to improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups. azom.commdpi.com

For instance, a dependable method for the analysis of common soy isoflavones has been developed using a UHPLC system equipped with a C18 column. azom.com This method employs a gradient elution with water and acetonitrile, both containing 0.1% formic acid, allowing for the rapid and robust separation of various isoflavone (B191592) forms, including glucosides and their conjugates. azom.com Similarly, HPLC analysis of isoflavones like genistein (B1671435) and daidzein (B1669772) has been successfully performed using a C18 column with a mobile phase gradient of acidified water (pH 3.2) and acetonitrile. nih.gov

The detection of isoflavanones following chromatographic separation is most commonly achieved using a Photodiode Array (PDA) or UV-Vis detector. azom.comresearchgate.net Quantification is typically performed by monitoring the absorbance at a specific wavelength, often around 254-260 nm, where most isoflavones exhibit strong absorption. nih.govresearchgate.net For complex samples or when high specificity is required, coupling liquid chromatography with mass spectrometry (LC-MS) provides an exceptionally powerful analytical tool. anjs.edu.iqnih.gov

Table 1: Example of LC Parameters for Isoflavone Analysis

| Parameter | Condition |

| System | PerkinElmer LC 300 UHPLC System azom.com |

| Column | PerkinElmer Brownlee SPP C18, 2.7 µm, 75 x 2.1 mm azom.com |

| Mobile Phase A | Water with 0.1% Formic Acid azom.com |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid azom.com |

| Flow Rate | 0.8 mL/min (example value) nih.gov |

| Detection | Photodiode Array (PDA) Detector azom.com |

| Quantification Wavelength | ~254-260 nm nih.govresearchgate.net |

For analyzing isoflavonoids in biological fluids like plasma or urine, a sample preparation step is often necessary before chromatographic analysis. nih.govnih.gov This can involve protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances and concentrate the analytes. mdpi.com Enzymatic hydrolysis with β-glucuronidase and arylsulfatase is also commonly used to cleave conjugated forms and measure the total aglycone concentration. nih.gov

Spectroscopic Characterization (NMR, MS, UV-Vis) for Structural Elucidation of Isoflavanones

Spectroscopic techniques are fundamental for determining the precise chemical structure of isoflavanones. Mass spectrometry provides information on molecular weight and fragmentation patterns, Nuclear Magnetic Resonance spectroscopy reveals the connectivity of atoms, and UV-Vis spectroscopy gives insights into the electronic conjugation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of isoflavanones. nih.gov Electrospray ionization (ESI) is a common interface used, often in negative ion mode for phenolic compounds, which readily form [M-H]⁻ ions. nih.gov Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. nih.govresearchgate.net

The fragmentation of isoflavones and isoflavanones in MS/MS often involves cleavages of the C-ring. researchgate.nettandfonline.com A characteristic fragmentation pathway is the retro-Diels-Alder (rDA) reaction, which can provide information about the substitution pattern on the A and B rings. researchgate.net For 2,6,7,4'-Tetrahydroxyisoflavanone, the molecular formula is C₁₅H₁₂O₆, with a monoisotopic mass of 288.0634 Da. uni.luebi.ac.uk Predicted mass spectrometry data can guide the identification of this specific compound.

Table 2: Predicted MS Data for this compound

| Adduct | m/z (mass/charge) |

| [M+H]⁺ | 289.07068 |

| [M+Na]⁺ | 311.05262 |

| [M-H]⁻ | 287.05612 |

| [M+H-H₂O]⁺ | 271.06066 |

Data sourced from PubChem uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the complete structural assignment of isoflavanones. Both ¹H NMR and ¹³C NMR are used, along with two-dimensional (2D) techniques like COSY, HMQC, and HMBC, to establish the carbon skeleton and the positions of substituents. hebmu.edu.cnnih.gov

In the ¹H NMR spectrum of isoflavones, the aromatic protons on the A and B rings typically appear in the region of δ 6.0-8.0 ppm. nih.gov The protons of the heterocyclic C-ring provide key structural information. For isoflavanones, the protons at C-2 and C-3 will show specific splitting patterns and chemical shifts that confirm the isoflavanone (B1217009) core. The chemical shifts of hydroxyl and methoxyl protons are also diagnostic. hebmu.edu.cn

¹³C NMR spectroscopy provides information on all carbon atoms in the molecule. nih.govcdnsciencepub.com The chemical shift of the carbonyl carbon (C-4) is typically found downfield (around δ 190-200 ppm). The substitution pattern on the aromatic rings significantly influences the chemical shifts of the corresponding carbon atoms, which can be predicted using substituent additivity rules. cdnsciencepub.com For this compound, the presence of four hydroxyl groups at specific positions (2, 6, 7, and 4') would result in a unique set of ¹H and ¹³C NMR chemical shifts that could be fully assigned using 2D NMR experiments.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the chromophoric system of isoflavanones. Isoflavones typically exhibit two major absorption bands in the UV spectrum. researchgate.netnih.gov

Band I: Appears in the 300–380 nm range and is associated with the cinnamoyl system (B-ring and the heterocyclic ring). nih.gov

Band II: Appears in the 240–280 nm range and is associated with the benzoyl system (A-ring). nih.gov

The exact position and intensity of these absorption maxima (λmax) are influenced by the substitution pattern on the A and B rings. For example, the UV spectrum for genistein (5,7,4'-trihydroxyisoflavone) shows a λmax at 260 nm, while daidzein (7,4'-dihydroxyisoflavone) has a λmax at 248 nm. nih.gov The presence of additional hydroxyl groups, as in this compound, would be expected to cause shifts in these absorption bands compared to less hydroxylated analogues. UV-Vis detectors are widely used in HPLC systems for the quantification of isoflavanones based on their characteristic absorption. researchgate.net

Future Research Directions and Unresolved Questions

Elucidation of Novel Enzymatic Steps and Regulatory Mechanisms in Isoflavanone (B1217009) Diversification

The biosynthetic pathway leading to and from 2,6,7,4'-tetrahydroxyisoflavanone is not entirely linear or completely understood. nih.gov While the core enzymes like isoflavone (B191592) synthase (IFS), which catalyzes the formation of 2-hydroxyisoflavanones, and 2-hydroxyisoflavanone (B8725905) dehydratase (HID) are known, the full spectrum of enzymes that act upon isoflavanone scaffolds to create the vast diversity of isoflavonoids seen in nature remains partially uncharted. frontiersin.orgnih.gov Future research must focus on identifying and characterizing novel enzymes, such as hydroxylases, methyltransferases, and glycosyltransferases, that may use this compound or its close relatives as substrates. For instance, the enzymatic steps leading to specific substitutions on the isoflavanone core, which give rise to compounds with unique biological activities, are not fully elucidated. nih.gov A recent study in wheat, for example, identified a novel biosynthetic gene cluster responsible for producing a wheat-specific isoflavonoid (B1168493), highlighting that new pathways are still being discovered. nih.gov

Furthermore, the regulatory networks governing isoflavanone metabolism are exceptionally complex. nih.gov The expression of biosynthetic genes is intricately controlled by a variety of transcription factors, including those from the MYB, bHLH, and bZIP families. frontiersin.orgfrontiersin.orgnih.gov Studies have shown that specific MYB transcription factors can act as activators or repressors of key genes like Chalcone (B49325) synthase (CHS) and Isoflavone synthase (IFS), thereby controlling the metabolic flux towards isoflavone production. nih.govfrontiersin.org However, how these transcription factors are coordinated in response to developmental cues and environmental stresses is an area ripe for investigation. researchgate.net Additionally, emerging evidence points to the role of post-transcriptional and epigenetic regulation, such as DNA methylation and microRNAs (miRNAs), in modulating isoflavonoid accumulation. frontiersin.orgfrontiersin.orgfrontiersin.org Unraveling these multi-layered regulatory systems is critical for a complete understanding of how plants control the production of specific isoflavonoids.

Advanced Metabolic Engineering for Tailored Isoflavonoid Profiles and Yield Optimization

Metabolic engineering holds significant promise for enhancing the production of desirable isoflavonoids in both their native plant producers and in heterologous systems like microorganisms. frontiersin.orgnih.gov A primary goal is to optimize the yield of specific compounds by overcoming metabolic bottlenecks. The synthesis of this compound is a critical control point, as it sits (B43327) at the branch between the general flavonoid pathway and the isoflavonoid-specific pathway. nih.gov Advanced strategies aim to channel metabolic flux more efficiently towards this intermediate and its derivatives. This can involve the co-expression of multiple structural genes or combining transcription factors with structural genes to boost the entire pathway. frontiersin.org

Future efforts will increasingly rely on cutting-edge technologies. The CRISPR/Cas9 system, for example, has been successfully used for targeted mutagenesis to increase isoflavone content in soybean. frontiersin.org Synthetic biology approaches are also being employed to reconstruct and optimize isoflavonoid pathways in microorganisms like Saccharomyces cerevisiae and Escherichia coli. nih.govnih.govfrontiersin.org These microbial "cell factories" offer a contained and controllable environment for producing high-value isoflavonoids, but success depends on the optimal combination and expression of key enzymes from various plant sources. frontiersin.org Challenges remain in addressing the slow kinetics of some plant enzymes and the complexities of expressing membrane-bound proteins like isoflavone synthase in microbial hosts. nih.govbiorxiv.org Future research will focus on enzyme engineering to improve catalytic efficiency and on optimizing the cellular environment of the host to better accommodate these complex plant pathways. nih.gov

Investigation of the Specific Cellular and Subcellular Localization of this compound Biosynthesis

A significant gap in our knowledge is the precise location within the plant cell where this compound is synthesized, transported, and stored. The primary enzyme for its synthesis, isoflavone synthase (a cytochrome P450), is known to be anchored to the endoplasmic reticulum (ER). frontiersin.orgnih.gov This suggests that the ER is a key site for the initial steps of isoflavone biosynthesis. However, the subsequent enzymatic modifications and the final destination of these compounds are less clear. Understanding the subcellular compartmentalization of the pathway is crucial because it can reveal how metabolic channeling prevents unwanted interactions between intermediates and other cellular components. biorxiv.org

Future research will need to employ advanced cell biology and imaging techniques to map out the isoflavonoid biosynthetic machinery. The integration of single-cell sequencing and spatial transcriptomics is a promising approach to identify the specific cell types involved in isoflavonoid biosynthesis, for instance, during processes like root nodule formation. frontiersin.org Furthermore, identifying the transporter proteins responsible for moving isoflavanone intermediates and final products across cellular membranes is essential. frontiersin.org While some transporters have been implicated, their direct role often needs further confirmation. frontiersin.org Elucidating these transport mechanisms is vital for understanding how plants accumulate isoflavonoids in specific tissues, such as seeds or roots, and how they secrete them into the rhizosphere. frontiersin.orgtandfonline.com

Role of Isoflavanone Intermediates Beyond Direct Conversion to Isoflavones in Plant Physiology

Traditionally, isoflavanone intermediates like this compound are viewed simply as transient steps in the pathway to produce isoflavones like genistein (B1671435) and daidzein (B1669772). However, it is conceivable that these intermediates possess biological activities of their own. Plants produce a vast arsenal (B13267) of secondary metabolites for defense and signaling, and it is plausible that isoflavanones contribute to these functions directly. mdpi.com For example, the accumulation of isoflavones is a known defense response against pathogens, and their precursors might also play a role in this process. researchgate.netnih.gov

Future studies should investigate the potential physiological roles of isoflavanones independent of their conversion to isoflavones. This could involve creating genetically modified plants where the pathway is blocked at the 2-hydroxyisoflavanone dehydratase (HID) step, leading to an accumulation of 2-hydroxyisoflavanones. nih.gov Analyzing the phenotype of these plants, particularly their interactions with pathogens and symbiotic microorganisms, could reveal novel functions. nih.govbohrium.com Isoflavonoids are crucial signaling molecules in the establishment of symbiosis between legumes and nitrogen-fixing bacteria. nih.govresearchgate.net Exploring whether isoflavanone intermediates participate in this intricate chemical dialogue is a compelling avenue for future research that could reshape our understanding of plant-microbe interactions.

Q & A

Q. What are the recommended methods for synthesizing 2,6,7,4'-Tetrahydroxyisoflavanone in laboratory settings?

A multi-factor experimental design is critical for optimizing synthesis. For example, stepwise hydroxylation of precursor flavanones under controlled pH and temperature can enhance regioselectivity. Characterization via HPLC (e.g., C18 reverse-phase columns) and spectroscopic methods (NMR, IR) is essential to confirm purity and structure . Evidence from similar compounds (e.g., 6,7,4'-trihydroxyisoflavanone) highlights the importance of reaction monitoring via thin-layer chromatography (TLC) to track intermediate formation .

Q. How should researchers handle storage and stability of this compound?

As a polyhydroxy compound, it is prone to oxidation. Storage at –20°C in amber vials under inert gas (e.g., argon) is recommended to preserve stability. Lyophilized powders should be reconstituted in degassed solvents (e.g., methanol/water mixtures) to minimize degradation .

Q. What analytical techniques are suitable for structural elucidation of this compound?

High-resolution mass spectrometry (HR-MS) and LC-ESI-QTOF/MS are preferred for determining molecular mass and fragmentation patterns . For stereochemical analysis, circular dichroism (CD) or chiral-phase HPLC can resolve enantiomers, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignments .

Advanced Research Questions

Q. What factors influence the yield of this compound during biosynthesis, and how can they be optimized?

Biosynthetic pathways (e.g., isoflavonoid biosynthesis in plants) involve cytochrome P450 monooxygenases and oxidoreductases. Enzyme kinetics studies under varying pH (5.5–7.5) and cofactor availability (NADPH) can identify rate-limiting steps . Transient expression systems in plant cell cultures may enhance production by upregulating key genes (e.g., CYP93C subfamily) .

Q. How can contradictory data regarding the compound’s hydroxylation sites be resolved?

Discrepancies in hydroxylation patterns (e.g., 2,6,7,4' vs. 3,4,5,7 substitutions) often arise from inadequate spectral resolution. Advanced 2D-NMR techniques (e.g., HSQC, HMBC) can differentiate between adjacent hydroxyl groups. Comparative analysis with synthetic standards (e.g., 6,7,4'-trihydroxyisoflavanone) is critical for validation .

Q. What role does this compound play in plant metabolite pathways?

It serves as an intermediate in the biosynthesis of phytoalexins and antimicrobial compounds. In Prunus avium (wild cherry), analogous tetrahydroxyflavanones are linked to defense responses against pathogens. Pathway elucidation via knockout mutants or RNAi silencing of biosynthetic genes (e.g., chalcone isomerase) can clarify its role .

Q. How can stereochemical challenges in the synthesis of this compound be addressed?

Asymmetric synthesis using chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution (e.g., lipase-mediated acetylation) can control stereochemistry. For diastereomer separation, simulated moving bed (SMB) chromatography with polar organic solvents (e.g., acetonitrile/water) achieves high purity .

Data Contradiction and Validation

Q. How should researchers validate conflicting bioactivity reports for this compound?

Reproducibility studies under standardized conditions (e.g., cell line-specific assays, fixed concentration ranges) are essential. Meta-analysis of orthogonal datasets (e.g., transcriptomics and metabolomics) can identify confounding variables, such as impurity interference or solvent effects .

Q. What strategies mitigate oxidative degradation during in vitro experiments?

Antioxidant additives (e.g., ascorbic acid at 0.1–1 mM) in cell culture media reduce artifact formation. Real-time stability monitoring via UPLC-PDA at 280 nm ensures data integrity, particularly in long-term assays .

Methodological Resources

Q. Where can researchers access authoritative spectral data for this compound?

The KEGG Pathway database (Entry: ko00943) provides biosynthetic pathway maps, while NIST Chemistry WebBook offers reference MS/MS spectra for structural analogs. PubChem entries (CID: 4527914) include computed physicochemical properties validated via QSPR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。